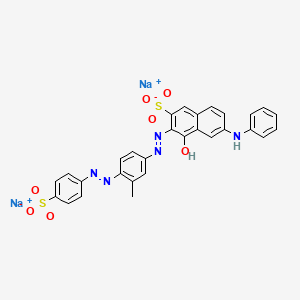
2-Naphthalenesulfonic acid, 4-hydroxy-3-((3-methyl-4-((4-sulfophenyl)azo)phenyl)azo)-6-(phenylamino)-, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenesulfonic acid, 4-hydroxy-3-((3-methyl-4-((4-sulfophenyl)azo)phenyl)azo)-6-(phenylamino)-, disodium salt is a complex organic compound. It is a member of the azo dye family, characterized by the presence of azo groups (-N=N-) which are responsible for their vivid colors. This compound is widely used in various industries, including textiles, printing, and cosmetics, due to its excellent dyeing properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 4-hydroxy-3-((3-methyl-4-((4-sulfophenyl)azo)phenyl)azo)-6-(phenylamino)-, disodium salt involves multiple steps:
Diazotization: The process begins with the diazotization of 4-aminobenzenesulfonic acid using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-naphthol in an alkaline medium to form the azo compound.
Further Coupling: The resulting azo compound undergoes a second coupling reaction with 3-methyl-4-aminobenzenesulfonic acid to form the final product.
Neutralization: The final step involves neutralizing the compound with sodium hydroxide to obtain the disodium salt form.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction conditions to optimize the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and amino groups, leading to the formation of quinones and other oxidized products.
Reduction: Reduction of the azo groups can lead to the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, replacing the sulfonic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenesulfonic acid, 4-hydroxy-3-((3-methyl-4-((4-sulfophenyl)azo)phenyl)azo)-6-(phenylamino)-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in histology and cytology for staining tissues and cells.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used in the textile industry for dyeing fabrics and in the printing industry for inks.
Wirkmechanismus
The compound exerts its effects primarily through its azo groups, which can form stable complexes with various substrates. The sulfonic acid groups enhance its solubility in water, making it suitable for aqueous applications. The phenolic and amino groups can participate in hydrogen bonding and other interactions with biological molecules, contributing to its staining and dyeing properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Naphthalenesulfonic acid, 4-hydroxy-3-((4-((4-sulfophenyl)azo)phenyl)azo)-6-(phenylamino)-, disodium salt
- 2-Naphthalenesulfonic acid, 4-hydroxy-3-((3-methyl-4-((3-sulfophenyl)azo)phenyl)azo)-6-(phenylamino)-, disodium salt
Uniqueness
The unique combination of functional groups in 2-Naphthalenesulfonic acid, 4-hydroxy-3-((3-methyl-4-((4-sulfophenyl)azo)phenyl)azo)-6-(phenylamino)-, disodium salt gives it distinct properties, such as high solubility in water, strong dyeing ability, and stability under various conditions. These characteristics make it particularly valuable in applications where other similar compounds may not perform as effectively.
Eigenschaften
CAS-Nummer |
67990-24-3 |
|---|---|
Molekularformel |
C29H21N5Na2O7S2 |
Molekulargewicht |
661.6 g/mol |
IUPAC-Name |
disodium;6-anilino-4-hydroxy-3-[[3-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C29H23N5O7S2.2Na/c1-18-15-23(11-14-26(18)33-31-21-9-12-24(13-10-21)42(36,37)38)32-34-28-27(43(39,40)41)16-19-7-8-22(17-25(19)29(28)35)30-20-5-3-2-4-6-20;;/h2-17,30,35H,1H3,(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 |
InChI-Schlüssel |
LXBHJKLUEUFFOS-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=C(C=CC(=C1)N=NC2=C(C=C3C=CC(=CC3=C2O)NC4=CC=CC=C4)S(=O)(=O)[O-])N=NC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![16-Hydroxy-12-methoxy-5,7,9,21-tetraoxahexacyclo[11.8.0.02,10.03,8.04,6.015,20]henicosa-1,10,12,15,17,19-hexaen-14-one](/img/structure/B14457372.png)

![1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene](/img/structure/B14457380.png)


![1,3-Dioxo-2-benzofuran-5-carboxylic acid;2-[4-[2-[4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;1-[4-[2-[4-(2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid](/img/structure/B14457392.png)

![[3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate](/img/structure/B14457396.png)

![2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-, trisodium salt](/img/structure/B14457420.png)
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(phenylmethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt](/img/structure/B14457435.png)

![7-Ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14457450.png)

